L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine
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Overview
Description
L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine is a peptide compound composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as histidine or serine, altering the peptide’s properties.
Reduction: Reduction reactions can break disulfide bonds if present, affecting the peptide’s structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of bioprotectants and other biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the growth of certain fungi by interacting with key enzymes involved in their metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
Uniqueness
L-Leucyl-L-prolyl-L-alanyl-L-histidylglycyl-L-prolyl-L-seryl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential applications. Its combination of leucine, proline, alanine, histidine, glycine, and serine residues contributes to its unique properties and makes it a valuable compound for research and industrial use.
Properties
CAS No. |
194224-71-0 |
---|---|
Molecular Formula |
C39H63N11O12 |
Molecular Weight |
878.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H63N11O12/c1-20(2)12-24(40)38(60)50-11-7-9-30(50)36(58)44-22(5)32(54)45-26(14-23-15-41-19-43-23)33(55)42-16-31(53)49-10-6-8-29(49)37(59)47-27(17-51)35(57)46-25(13-21(3)4)34(56)48-28(18-52)39(61)62/h15,19-22,24-30,51-52H,6-14,16-18,40H2,1-5H3,(H,41,43)(H,42,55)(H,44,58)(H,45,54)(H,46,57)(H,47,59)(H,48,56)(H,61,62)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
RJRZOOZCCGLZKF-IUKVLHSWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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